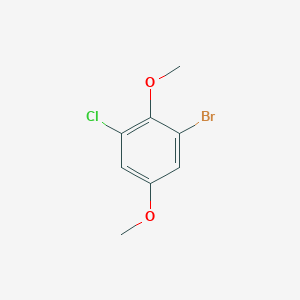
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a hydroxybenzyl group attached to an amino group, which is further connected to a dimethylethane sulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide typically involves the reaction of 4-hydroxybenzylamine with N,N-dimethylethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with enzymes and proteins.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the DNA-binding domain of mutant p53 protein, restoring its function to that of the wild-type protein. This interaction leads to the activation of p53 transcriptional activity, resulting in the induction of apoptosis in cancer cells . The hydroxyl groups on the compound play a crucial role in this binding process.
類似化合物との比較
Similar Compounds
2-[(4-Hydroxybenzyl)amino]phenol: Similar structure but lacks the sulfonamide group.
4-Hydroxybenzoic acid: Contains the hydroxybenzyl group but differs in the rest of the structure.
Uniqueness
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide is unique due to the presence of both the hydroxybenzyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H18N2O3S |
|---|---|
分子量 |
258.34 g/mol |
IUPAC名 |
2-[(4-hydroxyphenyl)methylamino]-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C11H18N2O3S/c1-13(2)17(15,16)8-7-12-9-10-3-5-11(14)6-4-10/h3-6,12,14H,7-9H2,1-2H3 |
InChIキー |
MTNJPSZNPPCJGH-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)CCNCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)



![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)




![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)


![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)

